molecular formula C17H22FNO B14360827 2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide CAS No. 90299-20-0

2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide

Cat. No.: B14360827
CAS No.: 90299-20-0
M. Wt: 275.36 g/mol
InChI Key: HNFZNNGAJLRAQI-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a fluorobenzene derivative.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as hydroxide (OH-), cyanide (CN-)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Cyclohex-1-en-1-yl)ethyl][1-(4-fluorophenyl)pentyl]amine
  • **2-(Cyclohex-1-en-1-yl)ethyl][1-(4-fluorophenyl)ethyl]amine

Uniqueness

2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide stands out due to its unique combination of a cyclohexene ring, a fluorophenyl group, and an acetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

90299-20-0

Molecular Formula

C17H22FNO

Molecular Weight

275.36 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C17H22FNO/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)12-13-6-4-3-5-7-13/h6,8-11H,3-5,7,12H2,1-2H3,(H,19,20)

InChI Key

HNFZNNGAJLRAQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)F)NC(=O)CC2=CCCCC2

Origin of Product

United States

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